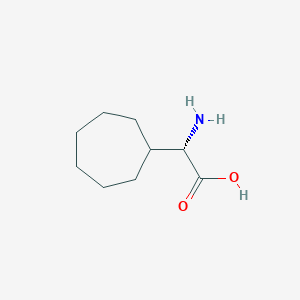

(2S)-2-amino-2-cycloheptylacetic acid

Description

BenchChem offers high-quality (2S)-2-amino-2-cycloheptylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-2-cycloheptylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-2-cycloheptylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLQOIMQMLOTNY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726686 | |

| Record name | (2S)-Amino(cycloheptyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49606-92-0 | |

| Record name | (2S)-Amino(cycloheptyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-2-amino-2-cycloheptylacetic acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (2S)-2-amino-2-cycloheptylacetic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore plausible synthetic and analytical methodologies, and discuss its potential applications in modern medicinal chemistry.

Introduction: The Significance of Non-Proteinogenic Amino Acids

(2S)-2-amino-2-cycloheptylacetic acid belongs to the growing class of non-proteinogenic amino acids (NPAAs), which are not found in the canonical genetic code. The incorporation of NPAAs into peptides and other molecular scaffolds is a powerful strategy in drug discovery.[1][2] These unique building blocks can impart desirable properties such as increased metabolic stability, enhanced potency, improved bioavailability, and constrained conformations that can lead to higher receptor selectivity.[1][2] The cycloheptyl moiety of the title compound introduces a bulky, lipophilic group that can significantly influence the pharmacological profile of molecules into which it is incorporated.

Physicochemical Properties

Detailed experimental data for (2S)-2-amino-2-cycloheptylacetic acid is not extensively published. However, based on its structure and data from similar cycloalkyl amino acids, we can infer its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | [3] |

| Molecular Weight | 171.24 g/mol | [3] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Expected to be >200 °C (with decomposition) | Inferred from related compounds |

| Solubility | Soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents. | Inferred from amino acid properties |

| pKa (predicted) | ~2.4 (carboxyl group), ~9.8 (amino group) | Inferred from amino acid properties |

| CAS Number | 1447714-17-1 | [3] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (2S)-2-amino-2-cycloheptylacetic acid can be approached through two main strategies: racemic synthesis followed by chiral resolution, or asymmetric synthesis.

Racemic Synthesis via the Strecker Reaction

A robust and well-established method for the synthesis of α-amino acids is the Strecker synthesis.[4][5] This approach can be readily adapted to produce racemic 2-amino-2-cycloheptylacetic acid.

Workflow for Racemic Synthesis:

Caption: Strecker synthesis of racemic 2-amino-2-cycloheptylacetic acid.

Experimental Protocol (Representative):

-

Iminium Formation and Cyanide Addition: To a solution of cycloheptanecarbaldehyde in aqueous ammonia, add ammonium chloride and sodium cyanide. Stir the reaction mixture at room temperature until the formation of the α-aminonitrile is complete, as monitored by thin-layer chromatography (TLC).

-

Hydrolysis: The resulting α-aminonitrile is then subjected to strong acid hydrolysis, typically by refluxing with concentrated hydrochloric acid. This step converts the nitrile group to a carboxylic acid.

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization or ion-exchange chromatography to yield the racemic 2-amino-2-cycloheptylacetic acid.

Chiral Resolution

Obtaining the desired (2S)-enantiomer from the racemic mixture requires a chiral resolution step. Common methods include enzymatic resolution or the formation of diastereomeric salts.[6][7]

Workflow for Enzymatic Resolution:

Caption: Enzymatic resolution of N-acetylated racemic amino acid.

Experimental Protocol (Representative):

-

N-Acetylation: The racemic amino acid is first protected with an acetyl group, for example, by reacting with acetic anhydride.

-

Enzymatic Hydrolysis: The N-acetylated racemic mixture is then treated with an aminoacylase enzyme, which selectively hydrolyzes the amide bond of the L-enantiomer (in this case, the (2S)-enantiomer).[6]

-

Separation: The resulting mixture contains the free (2S)-amino acid and the unreacted N-acetyl-(2R)-amino acid. These can be separated based on their different chemical properties, for instance, by extraction or chromatography.

-

Hydrolysis of the (R)-enantiomer (optional): The recovered N-acetyl-(2R)-amino acid can be hydrolyzed under acidic conditions to obtain the (2R)-enantiomer.

Asymmetric Synthesis

A more direct route to the enantiomerically pure product is through asymmetric synthesis. One such method is the asymmetric Strecker synthesis, which employs a chiral auxiliary.[8][9]

Experimental Protocol (Conceptual):

An asymmetric Strecker reaction could involve the use of a chiral amine, such as (R)-phenylglycinol, to form a chiral imine with cycloheptanecarbaldehyde. Subsequent addition of cyanide would proceed diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile. Hydrolysis and removal of the chiral auxiliary would then yield the desired (2S)-2-amino-2-cycloheptylacetic acid.

Analytical Characterization

A comprehensive analysis is crucial to confirm the identity and purity of (2S)-2-amino-2-cycloheptylacetic acid. The following techniques are essential for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a complex multiplet for the cycloheptyl ring protons. The α-proton would appear as a distinct signal, likely a doublet or triplet depending on coupling with the adjacent cycloheptyl proton. The amine and carboxylic acid protons would be visible, and their chemical shifts would be dependent on the solvent and pH.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the α-carbon, and the carbons of the cycloheptyl ring.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For amino acids, common fragmentation patterns include the loss of the carboxylic acid group (-COOH) and cleavage of the Cα-C bond.[12][13][14]

-

Expected Fragmentation: For (2S)-2-amino-2-cycloheptylacetic acid (MW = 171.24), the protonated molecule [M+H]⁺ would be observed at m/z 172.2. A prominent fragment would be expected at m/z 126.2, corresponding to the loss of formic acid (HCOOH).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of an amino acid is characterized by specific absorption bands.[15][16]

-

Characteristic Absorptions:

-

N-H stretching: (amine) ~3000-3300 cm⁻¹

-

C-H stretching: (cycloheptyl) ~2850-2950 cm⁻¹

-

C=O stretching: (carboxylic acid) ~1700-1725 cm⁻¹

-

N-H bending: (amine) ~1500-1650 cm⁻¹

-

O-H bending: (carboxylic acid) ~1210-1440 cm⁻¹

-

Applications in Drug Discovery and Development

Non-proteinogenic amino acids like (2S)-2-amino-2-cycloheptylacetic acid are valuable building blocks in medicinal chemistry, particularly in the design of peptide-based therapeutics.[1][2]

Peptide Modification

Incorporating (2S)-2-amino-2-cycloheptylacetic acid into a peptide sequence can:

-

Increase Proteolytic Stability: The bulky cycloheptyl group can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[1]

-

Modulate Lipophilicity: The cycloheptyl moiety increases the lipophilicity of the peptide, which can influence its absorption, distribution, and ability to cross cell membranes.

-

Induce Specific Conformations: The steric bulk of the cycloheptyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and increasing its affinity and selectivity for its target.[17]

Logical Relationship of NPAA Incorporation:

Caption: Impact of NPAA incorporation on peptide properties.

Synthesis of Small Molecule Therapeutics

Beyond peptides, (2S)-2-amino-2-cycloheptylacetic acid can serve as a chiral building block for the synthesis of complex small molecule drugs. Its unique stereochemistry and functional groups make it a valuable starting material for creating novel therapeutic agents.

Conclusion

(2S)-2-amino-2-cycloheptylacetic acid represents a valuable tool for medicinal chemists and drug discovery scientists. Its unique structural features offer the potential to enhance the therapeutic properties of peptides and small molecules. While detailed experimental data for this specific compound is limited, established synthetic and analytical methods for analogous non-proteinogenic amino acids provide a clear pathway for its preparation and characterization. As the demand for more sophisticated and effective therapeutics continues to grow, the exploration and utilization of novel building blocks like (2S)-2-amino-2-cycloheptylacetic acid will undoubtedly play a crucial role in the future of drug development.

References

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF. Retrieved from [Link]

-

PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Retrieved from [Link]

-

Russian Chemical Reviews. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

-

PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Retrieved from [Link]

-

Journal of the American Chemical Society. Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Retrieved from [Link]

-

ResearchGate. (2020, September 5). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2020, January 8). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Retrieved from [Link]

-

Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

PubMed. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

-

Khan Academy. Alpha amino acid synthesis (video). Retrieved from [Link]

-

PubMed. Application of alicyclic beta-amino acids in peptide chemistry. Retrieved from [Link]

-

Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]

-

Wikipedia. Non-proteinogenic amino acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 26.5: Synthesis of Amino Acids. Retrieved from [Link]

-

MDPI. (2024, October 5). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]

-

ResearchGate. FT-IR spectra of amino acids studied in the present work. Each panel.... Retrieved from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

-

MDPI. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Retrieved from [Link]

-

PubMed Central. (2021, February 8). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved from [Link]

-

ResearchGate. Comparison of the 1D 13 C NMR spectra of 20 biogenic amino acids after.... Retrieved from [Link]

-

YouTube. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. Retrieved from [Link]

-

Mascot. Mascot help: Peptide fragmentation. Retrieved from [Link]

-

ResearchGate. (2025, August 5). The Synthesis of Cyclic Peptides. Retrieved from [Link]

-

ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

-

YouTube. (2020, January 23). Resolution of a Racemic Mixture. Retrieved from [Link]

-

Magritek. Just a few milligrams available for a 13C measurement?. Retrieved from [Link]

-

Wiley-VCH. 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. Retrieved from [Link]

-

Chegg.com. (2020, October 27). Solved 4. Analyze the 1H-NMR and 13C-NMR spectra of. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Homework.Study.com. Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures.. Retrieved from [Link]

-

YouTube. (2022, October 25). Stereochemistry: Kinetic Resolution. Retrieved from [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclohexylacetic acid (5292-21-7) 13C NMR spectrum [chemicalbook.com]

- 11. magritek.com [magritek.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 16. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Stereochemical Assignment of (2S)-2-Amino-2-Cycloheptylacetic Acid

A Comprehensive Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary & Molecular Context[1][2][3]

(2S)-2-amino-2-cycloheptylacetic acid (also known as L-Cycloheptylglycine) is a bulky, non-proteinogenic

Unlike standard proteinogenic amino acids, the seven-membered cycloheptyl ring introduces unique "floppiness" (pseudorotation) that complicates NMR analysis. Furthermore, verifying the (

This guide details the structural elucidation workflow, prioritizing Marfey’s Method as the self-validating standard for absolute stereochemical assignment.

Primary Structure Elucidation (Connectivity)

Before establishing stereochemistry, the scalar connectivity (2-amino-2-cycloheptylacetic acid) must be confirmed to rule out ring-contraction impurities (e.g., cyclohexyl derivatives) common in hydrogenation syntheses.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) is the first line of validation.

-

Target Formula:

-

Calculated Monoisotopic Mass (

): 172.1332 Da -

Acceptance Criteria: Error < 5 ppm.

-

Fragmentation Pattern: Look for loss of carboxyl group (

,

NMR Spectroscopy Strategy

The cycloheptyl ring protons appear as complex multiplets due to rapid conformational interconversion (twist-chair/twist-boat).

Representative NMR Data (in

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 3.85 - 3.95 | Doublet (d) | 1H | Deshielded by | ||

| 2.05 - 2.15 | Multiplet | 1H | Ring | Methine bridge to the | |

| 1.30 - 1.80 | Broad Mult.[1] | 12H | Ring | Overlapping envelope characteristic of C7 rings.[1] | |

| 171.5 | Singlet | - | Carbonyl carbon. | ||

| 58.2 | Singlet | - | Characteristic | ||

| 38.5 | Singlet | - | Ring C1' | Bridgehead carbon. |

Critical Distinction: To distinguish from Cyclohexylglycine (

Stereochemical Assignment: The Self-Validating Protocol

The core challenge is distinguishing the (

The Gold Standard: Marfey’s Method

This protocol uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) . It reacts with the amine to form diastereomers.[3] Because L-FDAA is chiral, the (

Mechanism of Action

The nucleophilic amine of the cycloheptylglycine attacks the fluorinated carbon of the FDAA reagent (Nucleophilic Aromatic Substitution,

Visualization: Elucidation Workflow

Figure 1: Systematic workflow for structural and stereochemical confirmation.

Experimental Protocols

Protocol: Marfey’s Derivatization (Standard Operating Procedure)

This protocol is self-validating because it requires the parallel running of racemic standards to establish the elution window.

Reagents:

-

Sample: 50

L of 50 mM aqueous solution of the unknown amino acid. -

Reagent: 100

L of 1% (w/v) L-FDAA in acetone. -

Base: 20

L of 1 M -

Quench: 20

L of 2 M

Step-by-Step Procedure:

-

Reaction: In a 1.5 mL microcentrifuge tube, combine the Sample, Reagent, and Base.

-

Incubation: Heat at 40°C for 1 hour. The solution will turn yellow/orange (

reaction). -

Quenching: Cool to room temperature. Add the Quench (

) to stop the reaction and protonate the carboxyl groups for HPLC binding. -

Dilution: Dilute with 200

L of 50% Acetonitrile/Water. -

Filtration: Filter through a 0.2

m PTFE membrane.[1][5]

Analytical HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 10% B to 60% B over 45 minutes.

-

Detection: UV at 340 nm (specific for the nitrophenyl moiety).[6]

Data Interpretation (The "L-L before L-D" Rule): For hydrophobic amino acids like Cycloheptylglycine:

-

The L-FDAA-L-Chg (S-isomer) diastereomer typically elutes earlier than the L-FDAA-D-Chg (R-isomer) diastereomer.

-

Validation: You must run a racemic standard (DL-Cycloheptylglycine) derivatized with L-FDAA. This will produce two distinct peaks.

-

Assignment: If your unknown sample produces a single peak matching the first peak of the racemic standard, it is the (S)-enantiomer .

Advanced Stereochemical Logic

Why does Marfey's method work for this specific molecule?

The hydrophobicity of the cycloheptyl ring is significant. In the L-L diastereomer, the bulky cycloheptyl side chain and the FDAA nitro-aromatic ring are oriented in a way that minimizes interaction with the C18 stationary phase relative to the L-D conformation. This differential solvophobic effect is amplified by the large 7-membered ring, often resulting in a resolution (

Visualization: Marfey's Reaction Mechanism[4]

Figure 2: Nucleophilic aromatic substitution mechanism forming the chromatographically distinct diastereomer.

References

-

Marfey, P. (1984).[3] Determination of D-amino acids in peptides and proteins by high-performance liquid chromatography of diastereomeric derivatives. Carlsberg Research Communications.[1]

-

Sigma-Aldrich. (2023). Product Specification: (2S)-2-amino-2-cycloheptylacetic acid (CAS 1447714-17-1). Merck KGaA.[1]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][5][7][8]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cycloheptylglycine. PubChem.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. reddit.com [reddit.com]

- 3. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

The Expansive Therapeutic Frontier: Unlocking the Biological Activity of Non-Proteinogenic Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beyond the 20 canonical amino acids that form the basis of protein synthesis lies a vast and structurally diverse chemical universe of non-proteinogenic amino acids (NPAAs). These molecules, not directly encoded by the universal genetic code, are far from biological curiosities; they are potent, biologically active agents and indispensable tools in modern drug discovery.[1][2][3] Found in organisms from bacteria and fungi to plants, NPAAs serve as metabolic intermediates, signaling molecules, and crucial components of defense mechanisms.[3] This technical guide provides an in-depth exploration of the biological activities of NPAAs, focusing on their mechanisms of action, therapeutic applications, and the experimental workflows essential for their discovery and characterization. We will delve into how the unique stereochemistry, backbone modifications, and novel side chains of NPAAs are leveraged to overcome the limitations of traditional peptide therapeutics, leading to drugs with enhanced stability, potency, and bioavailability.[4][5]

The Foundation: Defining the NPAA Landscape

The 22 proteinogenic amino acids are the fundamental building blocks of proteins, assembled by ribosomal machinery according to the genetic code.[2] In contrast, non-proteinogenic amino acids encompass all other amino acids. There are over 800 known naturally occurring NPAAs, with thousands more synthesized in the laboratory.[1][6] They are not merely analogs of their proteinogenic cousins; they represent a significant expansion of chemical diversity.

NPAAs can be broadly categorized based on their structure and origin:

-

Natural NPAAs: These are biosynthesized by various organisms and play diverse physiological roles. They can be intermediates in metabolic pathways (e.g., ornithine and citrulline in the urea cycle), neurotransmitters (e.g., γ-aminobutyric acid, GABA), or toxins used for defense (e.g., canavanine).[2][7] Bacteria and fungi, for instance, use non-ribosomal peptide synthetases (NRPSs) to incorporate hundreds of NPAAs into bioactive peptides like the antibiotic penicillin and the immunosuppressant cyclosporine.

-

Synthetic NPAAs: Also known as unnatural or non-canonical amino acids, these are created in the laboratory through chemical or biocatalytic processes.[2][7] Their design is often inspired by natural amino acids but incorporates specific modifications—such as amine alkylation, side-chain substitution, or isosteric replacements—to achieve desired physicochemical properties.[2]

It is also crucial to distinguish NPAAs from non-standard amino acids like selenocysteine and pyrrolysine. While not one of the core 20, these two are considered proteinogenic as they can be incorporated into proteins during translation via specific UGA and UAG codons, respectively.[2] Other non-standard amino acids found in proteins, such as hydroxyproline and γ-carboxyglutamate, are formed through post-translational modification of proteinogenic residues.[2][8]

The Core of Drug Discovery: Leveraging NPAAs to Engineer Superior Therapeutics

Peptides are highly attractive drug candidates due to their high selectivity and low toxicity.[1] However, their therapeutic potential is often hampered by low bioavailability and short plasma half-lives, primarily due to their susceptibility to proteolytic degradation.[1][4] The incorporation of NPAAs is a cornerstone strategy to overcome these limitations.[4][6][9]

The rationale is clear: proteases have evolved to recognize and cleave peptide bonds between L-amino acids. By introducing structures that these enzymes do not recognize, we can fundamentally enhance a peptide's stability and drug-like properties.[6]

Table 1: Impact of NPAA Incorporation on Peptide Drug Properties

| Property | Challenge with Proteinogenic Peptides | NPAA-Based Solution & Mechanism | Example |

| Proteolytic Stability | Rapid degradation by exopeptidases and endopeptidases in plasma and the GI tract. | D-Amino Acid Substitution: Replaces a natural L-amino acid with its D-enantiomer, which is not recognized by proteases. N-Methylation: Methylating the backbone amide nitrogen sterically hinders protease access. β- or γ-Amino Acids: Extends the peptide backbone, altering the conformation and preventing protease binding. | The substitution of non-proteinogenic amino acids is expected to afford protection against exopeptidases.[6] |

| Bioavailability | Poor absorption and permeability across cell membranes due to high polarity and hydrogen bonding capacity. | N- and O-Methylation: Masks ionizable groups and stabilizes intramolecular hydrogen bonds, increasing lipophilicity (LogP) and improving membrane permeability. | A methylated analog of a somatostatin cyclopeptide showed 10% oral bioavailability in rats, compared to undetectable levels for the native peptide.[1] |

| Potency & Selectivity | Sub-optimal binding to the target receptor due to conformational flexibility. | Conformational Constraints: Introduction of cyclic NPAAs (e.g., aminopiperidine-4-carboxylic acid) or α,α-disubstituted amino acids (e.g., Aib) reduces the number of accessible conformations, locking the peptide into a bioactive shape that binds the target with higher affinity. | Incorporating 2-aminobutyric acid (Aib) residues into a derivative of Magainin 2 enhanced its helical structure and antimicrobial activity.[10] |

| Novel Functionality | Limited chemical diversity of the 20 standard side chains. | Bio-orthogonal Handles: Incorporation of NPAAs with unique functional groups (e.g., azides, alkynes) allows for site-specific conjugation of imaging agents, PEG moieties (for half-life extension), or cytotoxic payloads. | Genetic code expansion allows for the site-specific incorporation of many structurally and chemically diverse amino acids, facilitating a plethora of applications.[11] |

Workflow for NPAA-Based Drug Discovery

The process of developing a therapeutic agent incorporating NPAAs is a systematic, multi-stage endeavor. It begins with identifying a biological target and a lead peptide, followed by strategic chemical modification and rigorous biological evaluation.

Caption: Mechanism of GABA as an inhibitory neurotransmitter.

Anticancer Activity

The unique metabolic dependencies of cancer cells open avenues for therapeutic intervention using NPAAs or by targeting amino acid metabolism.

-

Direct Cytotoxicity: Derivatives of ginsenosides (natural plant products) were synthesized by modifying them with NPAAs. Several of these new compounds exhibited significantly higher cytotoxic activity against human colon cancer (HCT-116) and gastric cancer (BGC-823) cell lines than the parent molecules. [12]* Enhancing Immunogenicity: Cancer cells are characterized by high rates of protein synthesis. The non-proteinogenic amino acid azetidine-2-carboxylic acid (Aze), an analog of proline, can be incorporated into proteins, causing mistranslation. This process generates mutated, highly antigenic proteins (neoantigens) that can be recognized by the immune system, thereby enhancing the efficacy of immune checkpoint inhibitors. [13]* Metabolic Targeting: Cancer cells have altered metabolic pathways and often become dependent on specific amino acids. [14][15]While not using NPAAs directly as drugs, this approach manipulates the availability of proteinogenic amino acids to exploit these vulnerabilities. For example, restricting the essential amino acid leucine in the diet has been shown to induce anticancer effects in animal models. [14]

Enzyme Inhibition

The unique structures of NPAAs make them excellent scaffolds for designing potent and selective enzyme inhibitors.

-

Mechanism: NPAAs can be designed to mimic the transition state of an enzyme-catalyzed reaction or to bind irreversibly to the active site.

-

Example: A study investigating NPAA derivatives found that (S)-N-Z-1-Benzotriazolylcarbonyl-2-phenylethylamine was a potent inhibitor of human carbonic anhydrase I and II, with IC50 values of 0.836 µM and 0.661 µM, respectively. Carbonic anhydrase inhibitors are used to treat diseases ranging from glaucoma to cancer. Another derivative, N-(9-Fluorenylmethoxycarbonyl)-D-valine, was a strong inhibitor of acetylcholinesterase, a key target in Alzheimer's disease treatment. [16]

Key Experimental Methodologies

Evaluating and harnessing the biological activity of NPAAs requires a suite of specialized experimental protocols. Trustworthy and reproducible data depend on self-validating systems that include appropriate controls.

Protocol 1: High-Throughput Screening for Biofilm Inhibition Activity

Objective: To screen a library of NPAAs for their ability to inhibit biofilm formation by a pathogenic bacterium (e.g., Staphylococcus aureus).

Causality: Biofilm formation is a critical virulence factor for many bacteria, and its inhibition is a key therapeutic strategy. [17]This assay quantifies the ability of a compound to prevent the initial stages of bacterial attachment and matrix production. The use of a positive control (known inhibitor) validates assay sensitivity, while a negative control (vehicle) establishes the baseline for biofilm formation.

Methodology:

-

Preparation of Reagents and Cultures:

-

Prepare a stock solution of each NPAA from the library (e.g., 10 mM in DMSO).

-

Culture S. aureus overnight in Tryptic Soy Broth (TSB).

-

The following day, dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh TSB supplemented with 0.5% glucose (to promote biofilm formation).

-

-

Assay Plate Setup (96-well, flat-bottom, sterile plate):

-

Add 2 µL of each NPAA stock solution to triplicate wells for a final concentration of 100 µM in a 200 µL final volume.

-

Negative Control: Add 2 µL of DMSO to at least three wells.

-

Positive Control: Add a known biofilm inhibitor (e.g., certain D-amino acids) to at least three wells. [17] * Blank Control: Add 200 µL of sterile TSB to at least three wells (for background subtraction).

-

-

Inoculation and Incubation:

-

Add 198 µL of the diluted S. aureus culture to all wells except the blanks.

-

Cover the plate with a breathable seal or lid and incubate at 37°C for 24 hours without shaking.

-

-

Quantification of Biofilm (Crystal Violet Staining):

-

Gently discard the planktonic (free-floating) culture from the wells.

-

Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Air dry the plate completely (e.g., by inverting on a paper towel for 1 hour).

-

Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of biofilm inhibition for each NPAA relative to the negative (DMSO) control:

-

% Inhibition = (1 - (Abs_NPAA / Abs_Control)) * 100

-

-

Protocol 2: Site-Specific Incorporation of an NPAA into a Peptide

Objective: To synthesize a peptide with a specific NPAA at a defined position using Solid-Phase Peptide Synthesis (SPPS).

Causality: SPPS is the standard method for chemically synthesizing peptides. The process relies on a solid resin support and the sequential addition of amino acids whose reactive side-chain and α-amino groups are temporarily blocked with protecting groups. This ensures that peptide bonds form only at the desired location. The choice of Fmoc (9-fluorenylmethyloxycarbonyl) as the α-amino protecting group is due to its lability to a mild base, which leaves the more acid-labile side-chain protecting groups intact until the final cleavage step.

Methodology:

-

Resin Preparation:

-

Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in a suitable solvent like dimethylformamide (DMF) for 30 minutes.

-

-

First Amino Acid Coupling:

-

Couple the first C-terminal Fmoc-protected proteinogenic amino acid to the resin using a coupling agent (e.g., HBTU/DIPEA).

-

-

Deprotection-Coupling Cycle (for each subsequent amino acid):

-

Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF. This exposes a free amine for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling (NPAA Incorporation): To incorporate the NPAA, dissolve the Fmoc-protected NPAA and coupling reagents in DMF. Add this solution to the resin and allow the reaction to proceed for 1-2 hours. A positive Kaiser test (which detects free primary amines) turning negative confirms the completion of the coupling.

-

Washing: Wash the resin again with DMF and other solvents (e.g., dichloromethane) to remove excess reagents.

-

-

Repeat Cycle: Repeat the deprotection-coupling cycle for all remaining amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Wash and dry the resin.

-

Treat the resin with a strong acid "cocktail" (e.g., 95% trifluoroacetic acid with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups.

-

-

Purification and Verification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verify the identity and purity of the final NPAA-containing peptide by mass spectrometry (e.g., LC-MS).

-

Challenges and Future Outlook

Despite their immense potential, the development of NPAA-based therapeutics is not without challenges. The chemical synthesis of complex NPAAs can be difficult and costly, particularly for large-scale production. [1]Furthermore, while NPAAs are used to improve safety profiles, they can also introduce undesired effects like toxicity or immunogenicity, which must be carefully evaluated. [1][4]Some NPAAs found in plants are known toxins to humans and animals. [18][19]For example, Lathyrus species contain neurotoxic oxalyl-amino acids. [18] The future of the field is bright, driven by advances in synthetic biology and computational chemistry. The development of orthogonal translation systems allows for the site-specific incorporation of NPAAs into proteins within living cells, opening doors to creating novel enzymes and protein therapeutics. [11][20][21]Machine learning and multi-objective Bayesian optimization are being used to design novel antimicrobial peptides with NPAAs, simultaneously improving activity while minimizing toxicity. [22]As our ability to design, synthesize, and incorporate these powerful building blocks continues to grow, non-proteinogenic amino acids will undoubtedly play an increasingly central role in the next generation of medicines.

References

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]

-

Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

-

Roy, D. N. (2010). Toxicity of non-protein amino acids to humans and domestic animals. Natural Product Communications, 5(3), 485-504. [Link]

-

Strøm, M. B., et al. (2004). Bulky Nonproteinogenic Amino Acids Permit the Design of Very Small and Effective Cationic Antibacterial Peptides. Journal of Medicinal Chemistry, 47(17), 4159-4162. [Link]

-

Kim, D. S., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioprocess Engineering, 24, 211-226. [Link]

-

D'Mello, J. P. F. (1994). Toxicity of non-protein amino acids from plants. Toxic Substances in Crop Plants. [Link]

-

Mise, Y., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery. [Link]

-

ScienceDirect. (2025). Non proteinogenic amino acids: Significance and symbolism. [Link]

-

OUCI. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

-

Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]

-

ResearchGate. (2020). (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]

-

Hendrickson, T. L., et al. (2004). Incorporation of nonnatural amino acids into proteins. Annual Review of Biochemistry, 73, 147-176. [Link]

-

Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum. [Link]

-

D'Mello, J. P. F. (2015). Toxicology of non-protein amino acids. Amino acids in higher plants. [Link]

-

Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. ResearchGate. [Link]

-

Nunn, P. B., & Compton, C. (2013). Non-protein amino acids and neurodegeneration: the enemy within. Food and Chemical Toxicology, 62, 703-708. [Link]

-

Riasat, A., & Chin, J. W. (2021). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]

-

Felnagle, E. A., et al. (2008). Non-proteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Chemical Reviews, 108(5), 1756-1783. [Link]

-

Lee, S., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. [Link]

-

Tsuji, G., et al. (2021). Discovery of non-proteinogenic amino acids inhibiting biofilm formation by S. aureus and methicillin-resistant S. aureus. Bioorganic & Medicinal Chemistry Letters, 46, 128259. [Link]

-

All-Hassan, L. A., & Galkina, O. L. (2023). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. MDPI. [Link]

-

Miller, M. J., & Malcolmson, S. J. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(1), 325-403. [Link]

-

Biology Articles. (2025). Non-Protein Amino Acids: 7 Astonishing Benefits. [Link]

-

Çelik, Y., et al. (2024). Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies. Chemistry & Biodiversity. [Link]

-

Galkina, O. L., et al. (2021). Neurotoxic Non-proteinogenic Amino Acid β-N-Methylamino-L-alanine and Its Role in Biological Systems. Biochemistry (Moscow), 86(11), 1433-1445. [Link]

-

El-Hattab, A. W., & Hsu, J. W. (2022). Dietary Manipulation of Amino Acids for Cancer Therapy. MDPI. [Link]

-

News-Medical.Net. (n.d.). Non-protein Functions of Amino Acids. [Link]

-

Zhang, Y., et al. (2018). Non-protein amino acid derivatives of 25-methoxylprotopanaxadiol/25-hydroxyprotopanaxadioland their anti-tumour activity evaluation. Steroids, 130, 26-36. [Link]

-

Evans, C. S., & Bell, E. A. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. Natural Product Communications. [Link]

-

Foodcom S.A. (2024). Non-protein biogenic amino acids - what functions can they perform? [Link]

-

Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [Link]

-

Shkodina, O. A., et al. (2021). Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. Journal of Clinical Trials and Experimental Investigations. [Link]

-

Wang, Y., et al. (2022). Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid. OncoImmunology. [Link]

-

Tajan, M., & Vousden, K. H. (2020). The Diverse Functions of Non-Essential Amino Acids in Cancer. MDPI. [Link]

-

Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. [Link]

-

Franz, L., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. [Link]

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. cultivatorphytolab.com [cultivatorphytolab.com]

- 8. Non-protein biogenic amino acids - what functions can they perform? | Foodcom S.A. [foodcom.pl]

- 9. wisdomlib.org [wisdomlib.org]

- 10. mdpi.com [mdpi.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Non-protein amino acid derivatives of 25-methoxylprotopanaxadiol/25-hydroxyprotopanaxadioland their anti-tumour activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Dietary Manipulation of Amino Acids for Cancer Therapy [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of non-proteinogenic amino acids inhibiting biofilm formation by S. aureus and methicillin-resistant S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicity of non-protein amino acids to humans and domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicity of non-protein amino acids from plants - Amino Acids and their Derivatives in Higher Plants [cambridge.org]

- 20. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Incorporation of nonnatural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Technical Monograph: (2S)-2-Amino-2-Cycloheptylacetic Acid

Topic: IUPAC Name and Technical Monograph for (2S)-2-Amino-2-Cycloheptylacetic Acid

Structural Properties, Synthetic Protocols, and Applications in Drug Discovery

Executive Summary

(2S)-2-Amino-2-cycloheptylacetic acid (often abbreviated as L-Cycloheptylglycine or Chg(7) ) is a non-proteinogenic amino acid (NPAA) characterized by a bulky, lipophilic cycloheptyl side chain. It serves as a critical chiral building block in the design of peptidomimetics, specifically for restricting conformational flexibility and enhancing the lipophilicity of therapeutic peptides. Its primary industrial application lies in the synthesis of HCV NS3/4A protease inhibitors and other macrocyclic antiviral agents, where it functions as a steric gatekeeper at the P2 position.

Chemical Identity & Nomenclature

| Property | Detail |

| IUPAC Name | (2S)-2-Amino-2-cycloheptylacetic acid |

| Common Synonyms | L-Cycloheptylglycine; (S)- |

| CAS Number | 1447714-17-1 (Specific (S)-isomer)109183-71-3 (Boc-protected derivative) |

| Molecular Formula | C |

| Molecular Weight | 171.24 g/mol |

| Stereochemistry | (S)-Configuration (assigned via Cahn-Ingold-Prelog priority: –NH |

Stereochemical Visualization

The (S)-configuration is dictated by the spatial arrangement where, with the hydrogen atom pointing away from the viewer, the priority sequence (Amino

Figure 1: Stereochemical priority assignment for (2S)-2-amino-2-cycloheptylacetic acid.

Synthetic Methodology: Enzymatic Resolution

While asymmetric Strecker synthesis is possible, the industrial standard for high optical purity (>99% ee) is the Enzymatic Resolution of N-Acetyl-DL-cycloheptylglycine using Acylase I (Aspergillus melleus or Porcine Kidney). This method allows for the selective hydrolysis of the L-isomer from a racemic mixture.

Protocol: Acylase I Kinetic Resolution

Objective: Isolate (S)-2-amino-2-cycloheptylacetic acid from racemic N-acetyl precursor.

Step 1: Acetylation of Racemic Precursor

-

Dissolution: Dissolve DL-cycloheptylglycine (1.0 eq) in 2M NaOH (2.2 eq) at 0°C.

-

Acetylation: Add acetic anhydride (1.5 eq) dropwise over 60 minutes while maintaining pH > 10.

-

Workup: Acidify to pH 2.0 with conc. HCl. Extract the N-acetyl-DL-cycloheptylglycine with ethyl acetate. Dry (MgSO

) and concentrate to yield the racemic N-acetyl substrate.

Step 2: Enzymatic Hydrolysis

-

Buffer Prep: Suspend N-acetyl-DL-cycloheptylglycine in 0.1 M phosphate buffer (pH 7.5). Add CoCl

(1 mM) as a cofactor. -

Enzyme Addition: Add Acylase I (Aspergillus melleus, ~500 units/mmol substrate).

-

Incubation: Incubate at 37°C with gentle stirring for 24–48 hours. Monitor conversion by HPLC.

-

Termination: Acidify to pH 5.0 to denature enzyme and precipitate the free L-amino acid (zwitterionic form often precipitates or requires ion exchange).

Step 3: Separation

-

Filtration: Filter off the denatured protein.

-

Ion Exchange: Pass the filtrate through a cation exchange resin (Dowex 50W, H+ form).

-

Elute: The unreacted N-acetyl-D-isomer washes through with water.

-

Release: Elute the desired (L)-amino acid with 2M NH

OH.

-

-

Crystallization: Concentrate ammonia fractions and recrystallize from water/ethanol.

Figure 2: Workflow for the enzymatic resolution of L-cycloheptylglycine.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters should be verified.

Representative NMR Profile

Solvent: D

-

H NMR (400 MHz):

-

3.85 (d, J = 5.5 Hz, 1H,

-

2.05 (m, 1H, Ring CH attached to

- 1.30 – 1.80 (m, 12H, Cycloheptyl methylene protons).

-

3.85 (d, J = 5.5 Hz, 1H,

-

C NMR (100 MHz):

- 172.5 (COOH).

-

58.8 (

- 39.2 (Ring CH).

-

28.5, 27.1, 26.5 (Ring CH

Chiral HPLC Method

-

Column: Crownpak CR(+) or Chiralpak ZWIX(+).

-

Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile gradients with chiral selectors.

-

Detection: UV at 210 nm (low absorption due to lack of chromophore; derivatization with FDAA (Marfey's reagent) recommended for high sensitivity).

Applications in Drug Discovery

HCV Protease Inhibitors (P2 Position)

In the development of direct-acting antivirals (DAAs) for Hepatitis C, specifically NS3/4A protease inhibitors (e.g., analogs of Ciluprevir or Simeprevir), the P2 position is critical for potency.

-

Mechanism: The large cycloheptyl ring fills the hydrophobic S2 pocket of the protease enzyme more effectively than smaller cyclohexyl or isopropyl groups.

-

Benefit: This "hydrophobic packing" increases binding affinity (

) and improves the metabolic stability of the peptide bond against host peptidases.

Conformational Restriction

Cycloheptylglycine acts as a steric constraint in peptide backbones.

-

Phi/Psi Angles: The bulk of the 7-membered ring restricts the rotation around the N-C

and C -

Utility: It is used to stabilize

-turn secondary structures in peptidomimetics, forcing the bioactive conformation required for receptor binding (e.g., in GLP-1 agonists or antimicrobial peptides).

References

-

IUPAC Nomenclature Rules: IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, 1984, pp. 9-37. Link

-

Enzymatic Resolution Protocol: Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, vol. 111, no. 16, 1989, pp. 6354-6364. Link

-

HCV Protease Inhibitor Design: Llinàs-Brunet, M., et al. "Structure-Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease Leading to the Discovery of BILN 2061." Journal of Medicinal Chemistry, vol. 47, no. 7, 2004, pp. 1605-1608. Link

-

Non-Proteinogenic Amino Acids in Design: Blaskovich, M. A. "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 59, no. 24, 2016, pp. 10807-10836. Link

The Stereochemical Landscape of 2-amino-2-cycloheptylacetic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a compelling strategy to enhance potency, selectivity, and metabolic stability. Among these, α,α-disubstituted cycloalkyl amino acids, such as 2-amino-2-cycloheptylacetic acid, offer unique conformational constraints that can profoundly influence the bioactivity of a parent peptide. The stereochemistry at the α-carbon is a critical determinant of this influence. This in-depth technical guide provides a comprehensive overview of the stereochemical considerations for 2-amino-2-cycloheptylacetic acid, encompassing its synthesis, chiral resolution, and analytical characterization. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the preparation and analysis of enantiomerically pure forms of this valuable building block.

Introduction: The Significance of Stereochemistry in Constrained Amino Acids

The therapeutic potential of peptides is often limited by their poor pharmacokinetic properties, including susceptibility to enzymatic degradation. The introduction of unnatural amino acids, particularly those with steric bulk and conformational rigidity, can mitigate these liabilities.[1][2] 2-amino-2-cycloheptylacetic acid is a prime example of such a building block. The cycloheptyl moiety introduces a significant conformational constraint, which can lock a peptide into a bioactive conformation and shield the peptide backbone from proteolytic enzymes.

The α-carbon of 2-amino-2-cycloheptylacetic acid is a stereocenter, giving rise to two enantiomers: (R)-2-amino-2-cycloheptylacetic acid and (S)-2-amino-2-cycloheptylacetic acid. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.[3] Therefore, the ability to synthesize and analyze enantiomerically pure forms of 2-amino-2-cycloheptylacetic acid is paramount for its successful application in drug discovery.

This guide will delve into the practical aspects of controlling and verifying the stereochemistry of this unique amino acid.

Synthesis of Racemic 2-amino-2-cycloheptylacetic Acid

The synthesis of α,α-disubstituted amino acids presents unique challenges due to the sterically hindered nature of the quaternary α-carbon.[4] A robust and widely applicable method for the synthesis of racemic 2-amino-2-cycloheptylacetic acid is the Strecker amino acid synthesis.[5][6][7][8]

The Strecker synthesis involves a one-pot, three-component reaction between a ketone, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For 2-amino-2-cycloheptylacetic acid, the starting ketone would be cycloheptanone.

Experimental Protocol: Strecker Synthesis of Racemic 2-amino-2-cycloheptylacetic Acid

-

Formation of the α-aminonitrile:

-

To a solution of cycloheptanone in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of ammonium chloride and sodium cyanide.

-

The reaction mixture is stirred at room temperature for a specified period, typically 24-48 hours, to allow for the formation of the α-aminonitrile intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis to the amino acid:

-

Upon completion of the first step, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, and heated to reflux.

-

The hydrolysis of the nitrile to a carboxylic acid is typically carried out over several hours.

-

After cooling, the reaction mixture is neutralized, and the crude racemic 2-amino-2-cycloheptylacetic acid can be isolated by crystallization or chromatography.

-

Caption: Strecker synthesis of racemic 2-amino-2-cycloheptylacetic acid.

Chiral Resolution of 2-amino-2-cycloheptylacetic Acid

With a reliable method for the synthesis of the racemic mixture, the next critical step is the separation of the enantiomers. Chiral resolution remains a widely used and effective strategy for obtaining enantiomerically pure compounds.[9] Two primary approaches are particularly relevant for 2-amino-2-cycloheptylacetic acid: diastereomeric salt formation and enzymatic resolution.

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.

Choice of Resolving Agent:

For the resolution of a racemic amino acid, a chiral acid or base can be used as the resolving agent. Given that 2-amino-2-cycloheptylacetic acid is an amino acid, either its carboxylic acid or amino group can be utilized for salt formation. A common strategy is to use a chiral base, such as a chiral amine, to form a salt with the carboxylic acid moiety of the N-protected amino acid. Alternatively, a chiral acid can be used to form a salt with the amino group.

Table 1: Common Chiral Resolving Agents for Amino Acids

| Resolving Agent Class | Example | Target Functional Group |

| Chiral Acids | (+)-Tartaric Acid | Amino Group |

| (-)-Mandelic Acid | Amino Group | |

| (+)-Camphorsulfonic Acid | Amino Group | |

| Chiral Bases | (-)-Brucine | Carboxylic Acid (N-protected) |

| (+)-Cinchonine | Carboxylic Acid (N-protected) | |

| (R)-1-Phenylethylamine | Carboxylic Acid (N-protected) |

Experimental Workflow: Chiral Resolution by Diastereomeric Salt Formation

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution.[10][11][12] This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

For amino acids, lipases and proteases are commonly employed. For example, a lipase can be used to catalyze the enantioselective hydrolysis of a racemic amino acid ester. One enantiomer of the ester will be hydrolyzed to the corresponding amino acid, while the other enantiomer remains as the ester. These two compounds can then be easily separated.

Table 2: Enzymes for Kinetic Resolution of Amino Acids

| Enzyme Class | Typical Reaction | Substrate |

| Lipases | Enantioselective hydrolysis or esterification | Racemic amino acid ester |

| Proteases | Enantioselective amide bond formation or hydrolysis | N-acylated racemic amino acid |

| Acylases | Enantioselective hydrolysis of N-acyl group | N-acylated racemic amino acid |

Analytical Characterization of Stereoisomers

Once the enantiomers have been separated, it is crucial to have reliable analytical methods to determine the enantiomeric purity (e.g., enantiomeric excess, ee). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[13][14]

Indirect Chiral HPLC-MS/MS Analysis

A common and robust approach for the chiral analysis of amino acids is the use of a chiral derivatizing agent.[15][16][17][18][19] The racemic or enantiomerically enriched amino acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column and detected by mass spectrometry.

Marfey's Reagent and its Analogs:

One of the most widely used chiral derivatizing agents for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs.[17][19] These reagents react with the primary amine of the amino acid to form stable diastereomeric adducts that are readily separable by HPLC.

Experimental Protocol: Chiral Derivatization and LC-MS/MS Analysis

-

Derivatization:

-

Dissolve the amino acid sample in a suitable buffer (e.g., sodium bicarbonate).

-

Add a solution of the chiral derivatizing agent (e.g., Marfey's reagent in acetone).

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

-

Quench the reaction by adding a small amount of acid (e.g., hydrochloric acid).

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

-

Elute the diastereomers using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

-

Detect the eluted diastereomers using a tandem mass spectrometer operating in a suitable mode (e.g., multiple reaction monitoring, MRM) for high sensitivity and selectivity.

-

Caption: Analytical workflow for the determination of enantiomeric purity.

Direct Chiral HPLC Analysis

An alternative to derivatization is the use of a chiral stationary phase (CSP) in the HPLC column.[20] These columns are packed with a chiral selector that can directly interact with the enantiomers, leading to differential retention and separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown excellent performance.[20]

Pharmacological Implications and Future Directions

The conformational constraints imposed by the cycloheptyl group can have a profound impact on the biological activity of peptides. The specific stereochemistry at the α-carbon will dictate the precise orientation of the amino acid side chain and the local peptide backbone conformation. This, in turn, will influence the binding affinity and selectivity for the target receptor or enzyme.

While specific pharmacological data for the individual enantiomers of 2-amino-2-cycloheptylacetic acid are not widely available in the public domain, the principles of stereopharmacology strongly suggest that the (R) and (S) isomers will exhibit distinct biological profiles.[3] Therefore, the development of stereoselective syntheses and robust analytical methods, as outlined in this guide, is a critical enabler for the exploration of 2-amino-2-cycloheptylacetic acid in drug discovery programs.

Future work in this area should focus on the development of efficient asymmetric syntheses to directly access the individual enantiomers, thereby circumventing the need for chiral resolution. Furthermore, detailed structural studies, such as NMR and X-ray crystallography, of peptides containing (R)- and (S)-2-amino-2-cycloheptylacetic acid will provide valuable insights into their conformational preferences and aid in the rational design of next-generation peptide therapeutics.

References

-

Hess, S. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology, 2030, 263-275. [Link]

-

Pinto, A., et al. (2016). Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues. Bioorganic & Medicinal Chemistry, 24(22), 5871-5879. [Link]

-

Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]

-

Nakagawa, T., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 26(22), 6899. [Link]

- Belokon, Y. N., et al. (1996). Synthesis of alpha-methyl, alpha-substituted amino acids.

-

Hess, S. (2019). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Methods in Molecular Biology. [Link]

-

Yamamoto, T., et al. (2021). Scheme of derivatization for amino acid enantiomers by... ResearchGate. [Link]

-

Li, B., et al. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv. [Link]

-

Davis, J. W. (1983). Synthesis of alpha-amino acids. US Patent 4,371,705. [Link]

-

Singh, S., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7299. [Link]

-

Gotor-Fernández, V., et al. (2011). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Organic & Biomolecular Chemistry, 9(24), 8446-8453. [Link]

-

Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]

- Schöllkopf, U. (1985). Process for preparation of alpha-alkyl amino acids.

-

Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1165-1170. [Link]

-

Wiechert, W., et al. (2017). A comprehensive evaluation of constraining amino acid biosynthesis in compartmented models for metabolic flux analysis. PLoS ONE, 12(7), e0180631. [Link]

-

Abe, H. (2003). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi, 123(9), 755-766. [Link]

-

Strecker, A. (1850). Strecker Amino Acid Synthesis. Merck Index. [Link]

-

Li, W., et al. (2000). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Current Organic Chemistry, 4(2), 143-172. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

-

Van der Eycken, E. V., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1475. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

-

Gellman, S. H., et al. (2010). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 8(1), 21-23. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(2), 447-453. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

-

Hashimoto, S., et al. (1995). [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. Yakugaku Zasshi, 115(11), 863-882. [Link]

-

Evans, D. A. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Wang, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(10), 3496-3507. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

-

Eliel, E. L., et al. (1976). Conformational Analysis in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. Journal of the American Chemical Society, 98(12), 3583-3586. [Link]

-

Evangelisti, L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(34), 5776-5784. [Link]

-

Soderberg, T. (2022). 3.3: Conformations of cyclic organic molecules. Chemistry LibreTexts. [Link]

-

O'Donnell, M. J., et al. (2015). Synthesis of Endocyclic Cycloalkyne Amino Acids. ACS Omega, 7(10), 8745-8752. [Link]

- Corey, E. J., & Link, J. O. (1983). Resolution of racemic amino acids.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strecker Amino Acid Synthesis [drugfuture.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 10. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Enantioselective Separation of (2S)-2-Amino-2-Cycloheptylacetic Acid

[1]

Executive Summary

This guide details the protocol for the chiral resolution of 2-amino-2-cycloheptylacetic acid (Cycloheptylglycine) , a non-proteinogenic

The separation of this molecule presents two specific challenges:

-

Steric Bulk: The seven-membered cycloheptyl ring creates significant steric hindrance near the chiral center, requiring a stationary phase with appropriate cavity size or selector geometry.[1][2]

-

Detection Limits: Lacking an aromatic chromophore, the molecule exhibits negligible UV absorbance above 215 nm, necessitating low-wavelength detection, ELSD, or Mass Spectrometry.[2]

This protocol prioritizes Crown Ether-based Chiral Stationary Phases (CSPs) as the "Gold Standard" for direct analysis due to their superior selectivity for primary amino acids. An alternative Zwitterionic (ZWIX) method is provided for LC-MS applications.[1][2][3]

Physicochemical Context

-

Target Analyte: (2S)-2-amino-2-cycloheptylacetic acid (L-Cycloheptylglycine).[1]

-

Structure:

-amino acid with a cycloheptyl side chain.[1][2] -

Isoelectric Point (pI): ~6.0 (Estimated based on aliphatic amino acid analogs).[1]

-

Solubility: Sparingly soluble in pure organic solvents; soluble in acidic aqueous buffers and lower alcohols (MeOH).[1][2]

Method Selection Strategy

The following decision tree outlines the logic for selecting the appropriate separation mode:

Figure 1: Method Development Decision Tree.

Protocol A: Crown Ether CSP (The Gold Standard)

Mechanism: The CROWNPAK CR-I(+) column utilizes a chiral crown ether (18-crown-6 derivative) selector.[1] The mechanism relies on the formation of a host-guest inclusion complex between the crown ether and the protonated primary ammonium group (

Why this works: The cycloheptyl group is sufficiently bulky to interact with the chiral barrier of the crown ether backbone, often resulting in high separation factors (

Experimental Conditions

| Parameter | Setting | Notes |

| Column | Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) | Immobilized phase preferred for durability.[1] |

| Mobile Phase | pH 1.5 Perchloric Acid (HClO₄) / Acetonitrile (85:15 v/v) | Acidic pH is critical to ensure protonation of the amine ( |

| Flow Rate | 0.4 mL/min | Lower flow rates often improve resolution on CR phases.[1][2] |

| Temperature | 15°C - 25°C | Crucial: Lower temperatures (10-15°C) significantly enhance resolution ( |

| Detection | UV @ 200 nm | The molecule has no chromophore.[1][2] Do not use 254 nm. |

| Elution Order | 1. (R)-Enantiomer (D)2.[1][4] (S)-Enantiomer (L) | On CR(+) columns, D-amino acids typically elute first.[1][5][6] This is ideal for purity checks of the (S)-target (minor impurities elute first). |

Step-by-Step Procedure

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of the Mobile Phase.

-

If solubility is poor, dissolve in a small amount of MeOH, then dilute with Mobile Phase.[2]

-

-

Equilibration:

-

Injection:

Protocol B: Zwitterionic CSP (LC-MS Compatible)[1][3][7]

Mechanism: CHIRALPAK ZWIX(+) employs a Cinchona alkaloid-derived zwitterionic selector.[1][2] It separates amino acids via a double ion-pairing mechanism (interaction between the analyte's ammonium/carboxylate groups and the selector's quinuclidine/sulfonic acid groups).

Why this works: This phase is exceptionally good for bulky non-proteinogenic amino acids and allows the use of volatile mobile phases suitable for MS detection.[2]

Experimental Conditions

| Parameter | Setting | Notes |

| Column | CHIRALPAK ZWIX(+) (3.0 x 150 mm, 3 µm) | 3 µm particle size offers higher efficiency.[1] |

| Mobile Phase | MeOH / ACN / H₂O (49:49:2) + 50 mM Formic Acid+ 25 mM Ammonium Hydroxide (or Diethylamine) | The ratio of Acid:Base must be 2:1 (molar) to ensure the selector is charged correctly. |

| Flow Rate | 0.4 - 0.5 mL/min | |

| Temperature | 25°C | |

| Detection | MS (ESI+) or ELSD | ESI+ monitoring [M+H]+ = 172.13 m/z.[1] |

| Elution Order | 1. (S)-Enantiomer (L)2.[1][4] (R)-Enantiomer (D) | Note: ZWIX(+) usually elutes L-amino acids first.[1] ZWIX(-) reverses this order.[1][2][3][7][8] |

Step-by-Step Procedure

-

Mobile Phase Preparation:

-

System Conditioning:

Protocol C: Derivatization (Alternative)

If a chiral column is unavailable, derivatization with Marfey's Reagent (FDAA) converts the enantiomers into diastereomers, which can be separated on a standard C18 column.

-

Reaction: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.

-

Incubation: Heat at 40°C for 1 hour. Stop with 20 µL 1M HCl.

-

Separation: C18 Column, Gradient elution (Water/ACN with 0.1% TFA).

-

Detection: UV at 340 nm (FDAA tag is UV active).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Peaks Detected | Detection wavelength too high. | Switch to 200-210 nm or use ELSD/MS. |

| Broad Peaks (Tailing) | pH mismatch or column overload.[1][2] | Ensure pH < 2.0 (Crownpak).[1][2] Reduce injection mass.[1][2] |

| Poor Resolution (Rs < 1.5) | Temperature too high. | Cool the column to 10-15°C. This is the most effective lever for Crownpak phases.[2] |